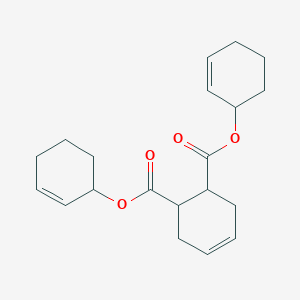
Dicyclohex-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohex-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate is a chemical compound with a complex structure, containing 50 atoms in total, including 26 hydrogen atoms, 20 carbon atoms, and 4 oxygen atoms . This compound is known for its unique molecular configuration, which includes multiple bonds, rotatable bonds, and ester groups .
Preparation Methods
The preparation of dicyclohex-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate can be achieved through the Diels-Alder reaction. This reaction involves the combination of a diene molecule with a dienophile to produce a cyclohexene ring and a bicyclic compound . The reaction typically requires the following steps:
- Combine 2 g of 3-sulfolene and 1 g of maleic anhydride in a mixture with 1 mL of xylene.
- Heat the reactants to reflux for 30 minutes until all solid starting materials dissolve.
- Add 10 mL of xylene to dilute the mixture.
- Transfer the mixture to an Erlenmeyer flask and add 5 mL of petroleum ether.
- Cool the flask in an ice bath and collect the crystals using a Buchner funnel .
Chemical Reactions Analysis
Dicyclohex-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Dicyclohex-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate has several scientific research applications:
Organic Synthesis: It is used as a starting material and intermediate in organic synthesis.
Pigment Production: The compound is involved in the production of pigments such as pigment red 122 and pigment violet 19.
Material Science: It is used in the preparation of polyester resins for two-piece can inks.
Mechanism of Action
The mechanism of action of dicyclohex-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with molecular targets through its ester groups and double bonds. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Dicyclohex-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate can be compared with similar compounds such as bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate . While both compounds contain cyclohexene rings and ester groups, this compound has a unique molecular structure with additional double bonds and rotatable bonds .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pigment production, and material science. Its unique molecular structure and reactivity make it an important compound in various scientific research fields.
Properties
CAS No. |
62144-63-2 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
dicyclohex-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h3,5,7-9,11,15-18H,1-2,4,6,10,12-14H2 |
InChI Key |
BVBMXVRIKPUWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC(=O)C2CC=CCC2C(=O)OC3CCCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















